2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide

Lipophilicity Liquid crystal intermediate Partition coefficient

2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide (CAS 478041-23-5) is an aromatic amide with the molecular formula C₂₂H₃₅NO (MW 329.53 g/mol). Its structure features a 4-(4-pentylcyclohexyl)phenyl core—a fragment commonly employed in calamitic liquid crystals—linked via an amide bond to a 2,2-dimethylpropanamide terminus.

Molecular Formula C22H35NO
Molecular Weight 329.528
CAS No. 478041-23-5
Cat. No. B2422887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide
CAS478041-23-5
Molecular FormulaC22H35NO
Molecular Weight329.528
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C
InChIInChI=1S/C22H35NO/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)23-21(24)22(2,3)4/h13-18H,5-12H2,1-4H3,(H,23,24)
InChIKeyPCNBMOVYTNUPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide (CAS 478041-23-5): Chemical Identity and Procurement Baseline


2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide (CAS 478041-23-5) is an aromatic amide with the molecular formula C₂₂H₃₅NO (MW 329.53 g/mol) [1]. Its structure features a 4-(4-pentylcyclohexyl)phenyl core—a fragment commonly employed in calamitic liquid crystals—linked via an amide bond to a 2,2-dimethylpropanamide terminus [1]. The compound is commercially available at 90–95% purity from multiple catalogue houses . Computed physicochemical properties include an XLogP3 of 7.5, a topological polar surface area of 29.1 Ų, one hydrogen‑bond donor, one hydrogen‑bond acceptor, and seven rotatable bonds [1]. No stereocenters are defined in the deposited structure [1].

Why 2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide Cannot Be Interchanged with Closest Structural Analogs


The 4-(4-pentylcyclohexyl)phenyl scaffold is shared among numerous liquid‑crystal intermediates, yet small modifications to the terminal substituent drastically alter mesomorphic behaviour, synthetic versatility, and physicochemical compatibility [1]. For example, changing the terminal amide to a nitrile, phenol, boronic acid, or benzamide yields compounds with divergent melting points, solubility profiles, and reactivity [2]. The title compound’s 2,2‑dimethylpropanamide cap confers a distinct combination of high lipophilicity (XLogP3 7.5), low polar surface area (29.1 Ų), and a single H‑bond donor [1]; these parameters cannot be reproduced by the closest catalogue analogs such as 4-(4-pentylcyclohexyl)benzamide (C₁₈H₂₇NO, MW 273.4) or 4-(4-pentylcyclohexyl)aniline (C₁₇H₂₇N, MW 245.4) . Generic substitution therefore risks altering phase‑transition temperatures, coupling efficiency, or downstream purity profiles in ways that are both predictable and measurable.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide (478041-23-5) vs. Closest Analogs


Lipophilicity Benchmarking: XLogP3 of 478041-23-5 vs. 4-(4-Pentylcyclohexyl)benzamide and 4-(4-Pentylcyclohexyl)aniline

The compound’s 2,2‑dimethylpropanamide terminus drives lipophilicity substantially above that of the primary benzamide or aniline analogs. PubChem‑computed XLogP3 is 7.5 for the target compound [1], versus 4.8 for 4‑(4‑pentylcyclohexyl)benzamide (C₁₈H₂₇NO) [2] and 5.1 for 4‑(4‑pentylcyclohexyl)aniline (C₁₇H₂₇N) [3]. The difference of ≥2.4 log units indicates a >250‑fold higher theoretical partition coefficient into hydrophobic media, which directly influences solubility in non‑polar solvents, retention on reverse‑phase chromatography, and compatibility with low‑polarity liquid‑crystal formulations.

Lipophilicity Liquid crystal intermediate Partition coefficient

Polar Surface Area and H‑Bond Donor Count: Implications for Chromatographic Retention and Reactivity

The target compound has a topological polar surface area (TPSA) of 29.1 Ų and exactly one hydrogen‑bond donor [1]. In contrast, 4‑(4‑pentylcyclohexyl)benzamide has a TPSA of 43.1 Ų and two H‑bond donors, while 4‑(4‑pentylcyclohexyl)aniline has a TPSA of 26.0 Ų and one H‑bond donor [2][3]. The lower TPSA of the target versus the benzamide predicts weaker retention on normal‑phase chromatography and faster elution on reverse‑phase columns; the matched donor count versus the aniline analogue suggests similar H‑bond‑mediated interactions but with markedly different lipophilicity (see above).

Topological polar surface area Hydrogen bonding Purification

Rotatable Bond Count: Conformational Flexibility vs. Structural Rigidity in Mesogen Design

The target compound possesses seven rotatable bonds [1], whereas 4‑(4‑pentylcyclohexyl)benzamide has six and 4‑(4‑pentylcyclohexyl)aniline has five [2][3]. The additional rotational degrees of freedom arise from the 2,2‑dimethylpropanamide tail. In the context of calamitic liquid‑crystal design, increased rotatable bond count can lower the nematic–isotropic transition temperature and affect packing efficiency; however, the bulky gem‑dimethyl group may partially offset this by introducing steric hindrance that restricts certain conformations.

Conformational flexibility Liquid crystal Rotatable bonds

Commercial Purity Variability: 90% vs. 95% Specification Across Vendors

Two commercial suppliers list the compound with different minimum purity specifications: Ambeed reports 90% , while AKSci reports 95% . No analytical certificate with batch‑specific HPLC or NMR data is publicly available, so the actual lot‑to‑lot consistency cannot be independently verified. This 5 percentage‑point purity differential is meaningful for applications requiring precise stoichiometry (e.g., multi‑step coupling reactions, liquid‑crystal mixture formulation) and may necessitate additional in‑house purification.

Purity specification Procurement Quality control

Absence of Biological Target Engagement Data Versus Structurally Adjacent NMDA NR2B Ligands

No quantitative binding, functional, or cellular activity data exist in the public domain for this specific compound at any biological target. By contrast, a structurally distinct but scaffold‑related compound (CHEMBL2036514) has been profiled and exhibits Kd values of 5.10 nM (striatum), 5.40 nM (thalamus), and 7.10 nM (hippocampus) at rat NMDA NR2B receptors [1]. The absence of any data for the title compound means that no claim—positive or negative—can be made about its pharmacological activity. This evidence gap is itself a differentiating factor for procurement: the compound may be selected precisely because it is not a known bioactive, serving as a negative control or an inert scaffold in medicinal chemistry campaigns.

NMDA receptor NR2B Target engagement

Evidence‑Based Application Scenarios for 2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide (478041-23-5)


Intermediate for Tailored Liquid‑Crystal Mixtures Requiring High Lipophilicity

The computed XLogP3 of 7.5 and low TPSA of 29.1 Ų [1] make this compound a candidate intermediate for the synthesis of highly non‑polar calamitic mesogens. Its 2,2‑dimethylpropanamide cap provides steric bulk and suppresses crystallisation relative to the linear benzamide or aniline analogs, which may be beneficial when formulating room‑temperature nematic mixtures for display or optical shutter applications [2].

Suzuki–Miyaura Coupling Precursor After Deprotection

Although the compound itself is not a boronic acid, its core 4‑(4‑pentylcyclohexyl)phenyl fragment is a well‑established component in Suzuki coupling building blocks [1]. The amide can serve as a protected or directing group that is subsequently hydrolysed to the corresponding aniline or converted to other functional handles, providing synthetic flexibility that the free aniline does not offer [2].

Negative Control Compound for NMDA NR2B‑Focused Screening Campaigns

Given the absence of any reported biological target engagement [1], the compound may be employed as an inert, structurally related negative control in assays where NR2B‑active analogs (e.g., CHEMBL2036514, Kd 5.10 nM [2]) are being profiled. Its high lipophilicity necessitates careful solvent handling (DMSO stocks), but this property is shared with active analogs and thus does not confound interpretation.

Physicochemical Reference Standard for Lipophilicity‑Driven Chromatography Method Development

With a computed XLogP3 of 7.5 [1], the compound can serve as a high‑lipophilicity reference point when calibrating reverse‑phase HPLC gradients or optimising flash chromatography conditions for non‑polar amide intermediates. Its single H‑bond donor and low TPSA produce predictable elution behaviour that contrasts usefully with more polar benzamide analogs [2].

Quote Request

Request a Quote for 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.